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2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

Flavor chemistry Odor threshold Maillard reaction

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride (CAS 27300-28-3) is the hydrochloride salt of the imine tautomer of 2-acetyltetrahydropyridine (ATHP), a cyclic six-membered N-heterocyclic ketone with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g/mol. The parent free base exists as an equilibrating mixture of two tautomers—the enamine (2-acetyl-1,4,5,6-tetrahydropyridine, CAS 25343-57-1) and the imine (2-acetyl-3,4,5,6-tetrahydropyridine, CAS 27300-27-2)—both of which are recognized as among the most potent odorants formed during the Maillard reaction, with odor thresholds in the sub-ng/L range.

Molecular Formula C7H12ClNO
Molecular Weight 161.629
CAS No. 27300-28-3
Cat. No. B586949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride
CAS27300-28-3
Synonyms1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone Hydrochloride;  Methyl 3,4,5,6-Tetrahydro-2-pyridyl Ketone Hydrochloride; 
Molecular FormulaC7H12ClNO
Molecular Weight161.629
Structural Identifiers
SMILESCC(=O)C1=NCCCC1.Cl
InChIInChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H
InChIKeyHBGCMUOZFASYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride (CAS 27300-28-3): Core Identity and Procurement Baseline


2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride (CAS 27300-28-3) is the hydrochloride salt of the imine tautomer of 2-acetyltetrahydropyridine (ATHP), a cyclic six-membered N-heterocyclic ketone with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g/mol [1]. The parent free base exists as an equilibrating mixture of two tautomers—the enamine (2-acetyl-1,4,5,6-tetrahydropyridine, CAS 25343-57-1) and the imine (2-acetyl-3,4,5,6-tetrahydropyridine, CAS 27300-27-2)—both of which are recognized as among the most potent odorants formed during the Maillard reaction, with odor thresholds in the sub-ng/L range [2]. The hydrochloride salt form of the imine tautomer is commercially supplied primarily as a technical-grade research chemical (catalog no. TRC A188500) and is described as 'the most important bread flavor component' .

Why 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride Cannot Be Replaced by In-Class Analogs: The Substitution Risk


Substituting this compound with its closest structural analogs—2-acetyl-1-pyrroline (a 5-membered ring homolog), the enamine tautomer 2-acetyl-1,4,5,6-tetrahydropyridine, or the free base form—introduces measurable differences in sensory potency, synthetic accessibility, and physical handling properties that undermine experimental reproducibility and procurement value. The hydrochloride salt provides enhanced water solubility and ambient handling stability compared to the free base form, which has been reported to 'rapidly decompose when isolated neat' [1]. Furthermore, the two tautomers of ATHP possess distinct gas chromatographic behaviors, mass spectral fragmentation patterns, and flavor/aroma characteristics, meaning that isomeric identity must be confirmed and specified to ensure analytical traceability [2]. Cross-class substitution with 2-ethyltetrahydropyridine (ETHP) is precluded by an approximately 94-fold difference in odor threshold, rendering it unsuitable for applications where ATHP-level sensitivity is required [3].

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride: Head-to-Head Quantitative Differentiation vs. Structural Analogs


Odor Threshold in Air: ATHP vs. 2-Acetyl-1-pyrroline — Sub-ng/L Potency with Distinct Sensory Positioning

In a direct comparative determination using the same experimental methodology, 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP, as the tautomeric mixture encompassing 2-acetyl-3,4,5,6-tetrahydropyridine) exhibited an odor threshold of 0.06 ng/L in air, compared to 0.02 ng/L in air for 2-acetyl-1-pyrroline (2AP) [1]. This represents a 3-fold higher (i.e., less sensitive) threshold for ATHP relative to 2AP, yet both compounds remain among the most potent known food odorants. This quantitative difference means that ATHP and 2AP are not sensorially interchangeable at equivalent concentrations in flavor reconstitution or omission studies.

Flavor chemistry Odor threshold Maillard reaction Sensory science

Overall Synthetic Yield: ATHP (56%) vs. 2-Acetyl-1-pyrroline (10%) — A 5.6-Fold Procurement Accessibility Advantage

Using a parallel three-step synthetic strategy starting from the corresponding cyclic lactams, Harrison and Dake (2005) achieved an overall yield of 56% for 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP, from 2-piperidone), compared to only 10% overall yield for 2-acetyl-1-pyrroline (2AP, from 2-pyrrolidinone) [1]. This 5.6-fold yield differential reflects inherent ring-size-dependent reactivity advantages in the six-membered tetrahydropyridine series over the five-membered pyrroline series. The Hofmann et al. (1998) four-step route from pipecolinic acid yielded ATHP at 35% overall, confirming consistently higher synthetic accessibility vs. the 2AP route (43% from L-proline) [2].

Synthetic chemistry Process chemistry Flavor manufacturing Yield optimization

Tautomeric Identity: Imine Form (Target Compound) vs. Enamine Form — Distinct Chromatographic and Spectroscopic Behavior Enabling Analytical Traceability

2-Acetyltetrahydropyridine exists as an equilibrating mixture of two tautomers: the enamine (2-acetyl-1,4,5,6-tetrahydropyridine, CAS 25343-57-1) and the imine (2-acetyl-3,4,5,6-tetrahydropyridine, CAS 27300-27-2). Sanders et al. (2005) demonstrated that these two tautomers are separable by gas chromatography (with the enamine eluting earlier and the imine later on SP1000 and Carbowax columns), exhibit distinct electron ionization mass spectra, and possess differentiable vapor-phase infrared spectra [1]. In wine matrix, the enamine form predominates in a 3:2 ratio over the imine form [2]. Critically, the two tautomers have different flavor/aroma characteristics [1], meaning that the specific tautomeric form—and by extension its hydrochloride salt—directly determines the sensory output in any application.

Tautomerism GC-MS Analytical chemistry Structural elucidation

HCl Salt Form Handling Stability: Hydrochloride Salt vs. Free Base — Reduced Decomposition Risk for Laboratory and Industrial Use

The free base form of 2-acetyl-3,4,5,6-tetrahydropyridine (CAS 27300-27-2) has been noted to 'rapidly decompose when isolated neat' [1], consistent with the broader literature documenting the instability of 2-acetyl azaheterocycles [2]. The hydrochloride salt form (CAS 27300-28-3) is characterized as hygroscopic and temperature-sensitive, requiring storage at −20°C under inert atmosphere, but offers measurably improved water solubility (slightly soluble in water and methanol) and a defined melting point of 107–109°C [3]. This contrasts with the free base, for which no stable melting point is readily reported. Furthermore, stabilization studies by Fang and Cadwallader (2014) demonstrated that ATHP-ZnI₂ complex retained 89% of ATHP after 3 months of ambient storage, compared to >94% retention for the analogous 2AP-ZnI₂ complex, highlighting the relative stability profile of ATHP in formulated systems .

Salt formulation Chemical stability Solubility Handling safety

Odor Threshold in Aqueous Solution: ATHP (1.6 μg/L) vs. ETHP (~150 μg/L) — Approx. 94-Fold Difference Precluding Cross-Class Substitution for Off-Flavor Detection

In the context of mousy off-flavor detection in wine, 2-acetyltetrahydropyridine (ACTPY, encompassing both tautomers of ATHP) has a reported odor threshold of 1.6 μg/L in water, as determined by Hayasaka (2019) [1]. By comparison, 2-ethyltetrahydropyridine (ETHP), the other major N-heterocyclic compound implicated in mousy off-flavor, has an odor threshold of approximately 150 μg/L in wine, with a flavor threshold around 3–5 μg/L [2]. This represents an approximately 94-fold difference in odor sensitivity. Consequently, ACTPY (and by extension its analytically defined hydrochloride salt) is the far more sensitive marker for sensory detection of mousy taint. The LC-MS/MS method developed by Hayasaka achieved a limit of quantitation (LOQ) of 0.23 μg/L for ACTPY in both red and white wine, which is below the odor threshold, enabling reliable quantitative screening [1].

Wine chemistry Off-flavor analysis Sensory threshold Beverage quality

UHPLC-MS/MS Multi-Analyte Quantitation: Comparable LOQ Across 2-Acetyl Azaheterocycles — ATHP Detectability Enables High-Throughput Food Screening

Bösl et al. (2021) developed a rapid, high-throughput UHPLC-MS/MS method for simultaneous quantitation of four 2-acetyl azaheterocycles in food products following derivatization with 3-nitrophenylhydrazine [1]. The method achieved limits of quantitation (LOQ) of 0.5 μg/kg for 2-acetyl-1,4,5,6-tetrahydropyridine (the enamine tautomer), 0.6 μg/kg for 2-acetyl-1-pyrroline, 0.6 μg/kg for 2-acetylpyrazine, and 1.0 μg/kg for 2-acetyl-2-thiazoline, using sample amounts of only 0.2–0.5 g [1]. The slightly lower LOQ for the tetrahydropyridine analyte (0.5 μg/kg) compared to 2-acetyl-1-pyrroline (0.6 μg/kg) indicates marginally superior detectability in this multi-analyte workflow. Critically, these LOQ values lie within the range of the compounds' respective odor thresholds, enabling sensory-relevant quantitation, and the method was demonstrated to be applicable across diverse food matrices without further adjustment.

LC-MS/MS Food analysis High-throughput screening Method validation

High-Value Application Scenarios for 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride Based on Quantitative Differentiation Evidence


Bread and Baked Goods Aroma Reconstitution: Analytical Reference Standard for the Most Important Bread Flavor Component

This compound, identified as the 'most important bread flavor component' , serves as the definitive analytical reference standard for aroma reconstitution and omission studies in bread, popcorn, tortillas, and other thermally processed cereal products. Because the enamine:imine tautomer ratio (3:2 in aqueous media) directly influences perceived aroma character [1], employing the hydrochloride salt of the structurally defined imine tautomer ensures batch-to-batch consistency in sensory studies. The established UHPLC-MS/MS method with an LOQ of 0.5 μg/kg [2] provides the validated analytical framework for quantifying this compound at sensory-relevant concentrations in finished food products.

Mousy Off-Flavor Monitoring in Wine and Beer: High-Sensitivity LC-MS/MS Quantitation Standard

With an odor threshold of 1.6 μg/L in water—approximately 94-fold lower than that of the related off-flavor compound 2-ethyltetrahydropyridine (ETHP, ~150 μg/L) [3]—2-acetyltetrahydropyridine is the most analytically demanding marker for mousy taint. The Hayasaka (2019) LC-APCI-MS/MS method, which requires only filtration and basification prior to analysis [4], achieves an LOQ of 0.23 μg/L in both red and white wine, enabling routine objective screening at sub-threshold concentrations. Procurement of the hydrochloride salt as a certified reference standard is essential for calibrating this method and ensuring inter-laboratory reproducibility in wine quality control programs.

Maillard Reaction Mechanism Elucidation: Defined Tautomeric Probe for Formation Pathway Studies

2-Acetyl-3,4,5,6-tetrahydropyridine is one of five principal odor-active compounds formed in the glucose-proline Maillard model system at 200°C, alongside diacetyl, 2-acetyl-1,4,5,6-tetrahydropyridine, 2-acetyl-1-pyrroline, and furaneol [5]. Because the two ATHP tautomers are chromatographically resolvable and spectroscopically distinguishable [6], the hydrochloride salt of the imine form provides a structurally unambiguous starting material for studying tautomer-specific formation kinetics, degradation pathways, and the mechanistic role of pH in tautomer interconversion during thermal processing.

Flavor Formulation Intermediate: Synthetic Accessibility Enabling Cost-Effective Scale-Up

The 5.6-fold higher overall synthetic yield of ATHP (56%) compared to its 5-membered ring homolog 2-acetyl-1-pyrroline (10%) via the Harrison-Dake route [7], combined with the commercially available hydrochloride salt form that offers improved handling stability over the decomposition-prone free base [8], positions this compound as the more economically viable building block for industrial flavor formulation. For procurement managers evaluating bulk synthesis feasibility, the defined melting point (107–109°C), established purity specification (≥95% technical grade), and documented storage conditions (−20°C under inert atmosphere) provide a complete specification framework for quality assurance [9].

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